molecular formula C10H4N4 B038889 7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile CAS No. 116996-91-9

7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile

Cat. No. B038889
M. Wt: 180.17 g/mol
InChI Key: QYZWSVZHEMUGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile, commonly known as DADTC, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of DADTC is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It may also modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

Studies have shown that DADTC exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of DADTC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its broad range of potential applications makes it a versatile tool for scientific research. However, one limitation of DADTC is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the scientific research of DADTC. One area of focus is the development of more efficient synthesis methods that can yield higher purity compounds. Another area of focus is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DADTC and its potential interactions with other compounds.

Synthesis Methods

DADTC can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with various amines. The reaction yields a mixture of isomers, which can be separated through chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.

Scientific Research Applications

DADTC has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

116996-91-9

Product Name

7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile

Molecular Formula

C10H4N4

Molecular Weight

180.17 g/mol

IUPAC Name

7,10-diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile

InChI

InChI=1S/C10H4N4/c11-1-3-4(2-12)14-10-8-5-6(8)7(5)9(10)13-3/h5-8H

InChI Key

QYZWSVZHEMUGTF-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N

Canonical SMILES

C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N

Origin of Product

United States

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